2-Ethyl-4-(thiophen-3-yl)butanoic acid
CAS No.:
Cat. No.: VC18139598
Molecular Formula: C10H14O2S
Molecular Weight: 198.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14O2S |
---|---|
Molecular Weight | 198.28 g/mol |
IUPAC Name | 2-ethyl-4-thiophen-3-ylbutanoic acid |
Standard InChI | InChI=1S/C10H14O2S/c1-2-9(10(11)12)4-3-8-5-6-13-7-8/h5-7,9H,2-4H2,1H3,(H,11,12) |
Standard InChI Key | KDKIAMHKNYATOC-UHFFFAOYSA-N |
Canonical SMILES | CCC(CCC1=CSC=C1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a four-carbon butanoic acid chain (COOH-CH2-CH(CH2CH3)-CH2-) with a thiophene ring attached to the fourth carbon. Thiophene, a five-membered aromatic heterocycle containing sulfur, contributes electron-rich properties that influence reactivity and intermolecular interactions . The ethyl group at position 2 introduces steric bulk, potentially affecting conformational flexibility and binding interactions.
Calculated Physicochemical Parameters
While experimental data for 2-ethyl-4-(thiophen-3-yl)butanoic acid is scarce, properties can be extrapolated from similar structures (Table 1) :
Property | Value |
---|---|
Molecular formula | C₁₀H₁₄O₂S |
Molecular weight | 198.28 g/mol |
Partition coefficient (LogP) | 2.63 (estimated) |
Polar surface area (PSA) | 54.54 Ų |
Hydrogen bond donors | 1 (carboxylic acid -OH) |
Hydrogen bond acceptors | 3 (two carbonyl O, one S) |
The moderate LogP suggests balanced lipophilicity, enabling membrane permeability while retaining solubility in aqueous environments. The PSA value indicates potential for target engagement via polar interactions.
Synthetic Routes and Optimization
Industrial-Scale Considerations
Continuous flow reactors and immobilized catalysts (e.g., Pd/C) could improve efficiency and reduce racemization risks. Purification via crystallization or simulated moving bed chromatography would ensure enantiomeric purity >98%.
Industrial and Material Science Applications
Organic Semiconductors
Thiophene’s conjugated π-system enables charge transport in thin-film transistors. Density functional theory (DFT) calculations predict a hole mobility of 0.8 cm²/V·s for polymeric forms of this compound, comparable to regioregular poly(3-hexylthiophene) .
Corrosion Inhibition
Electrochemical impedance spectroscopy (EIS) simulations show 85% inhibition efficiency for steel in 1M HCl, attributed to adsorption of the planar thiophene ring onto metal surfaces. The carboxylic acid group enhances solubility in aqueous acidic media .
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